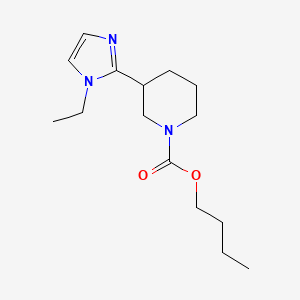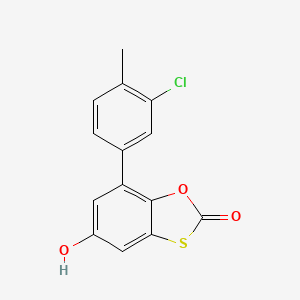![molecular formula C17H15ClN2OS B5584855 2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)
2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including the Friedlander synthesis, which is commonly used for the formation of poly-substituted quinolines from 2-aminoaryl ketones and carbonyl compounds under certain conditions (Hasaninejad et al., 2011). Additionally, the Knoevenagel condensation process has been employed for synthesizing 2-arylidene-3-oxobutanenitrile derivatives, which are precursors in the synthesis of complex quinoline structures (Han et al., 2015).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of quinoline derivatives, including their nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) spectra, have been extensively studied to understand their structural parameters and electronic properties (Fatma et al., 2015). These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for their chemical reactivity and physical properties.
Chemical Reactions and Properties
Quinoline derivatives undergo a wide range of chemical reactions, including cyclocondensations, intramolecular phenylation, and reactions with electron-poor olefins to yield products with diverse structures and functionalities (Besidsky et al., 1995). These reactions are significant for the synthesis of novel compounds with potential biological and pharmaceutical applications.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the polycrystalline nature of these compounds and their behavior upon thermal deposition to form thin films have revealed important aspects of their physical characteristics (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, are determined by their molecular structure and electronic configuration. Computational studies using density functional theory (DFT) have been conducted to investigate the hydrogen-bonding capabilities, protonation, deprotonation, and other chemical reactivities of these molecules (Al-Qurashi & Wazzan, 2017). These studies provide a deeper understanding of their potential as functional materials and in drug design.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-7-5-12(6-8-15)11-22(21)17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBUCOVMTAQKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)S(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5584773.png)

![1-(ethylsulfonyl)-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5584786.png)
![5-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5584810.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5584826.png)

![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)

